![molecular formula C16H16N2O3 B2914922 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 941889-84-5](/img/structure/B2914922.png)
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide
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Overview
Description
“N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring and a carboxamide group .
Molecular Structure Analysis
The compound has a molecular formula of C20H18N2O2 and a molecular weight of 318.4 g/mol . It contains a pyrrolidine ring, a furan ring, and a carboxamide group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 318.4 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 318.136827821 g/mol . The topological polar surface area of the compound is 40.6 Ų .Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide”, have been reported to exhibit antiviral activities. Compounds with indole scaffolding have shown inhibitory activity against influenza A and other viruses . The potential of this compound in antiviral research could be explored by synthesizing derivatives and testing their efficacy against a range of RNA and DNA viruses.
Anti-inflammatory and Analgesic Applications
Certain indole derivatives have demonstrated significant anti-inflammatory and analgesic activities . The compound could be investigated for its potential to act as an inhibitor of inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases.
Anticancer Applications
The structural framework of indole is present in many synthetic drug molecules with anticancer properties. By modifying the indole nucleus, researchers have developed compounds with high affinity to multiple receptors, which could be beneficial in cancer therapy . The compound “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” may be a candidate for creating new derivatives with antitumor activity.
Antimicrobial Applications
Indole derivatives are known to possess antimicrobial properties, making them of interest in the development of new antibiotics . The compound could be synthesized into various scaffolds to screen for pharmacological activities against resistant microbial strains.
Neuroprotective Applications
Thiazole derivatives, which are structurally related to the compound , have shown neuroprotective effects . This suggests that “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” could be explored for its potential use in protecting neuronal cells from damage or degeneration.
Antidiabetic Applications
Indole derivatives have been associated with antidiabetic activities . The compound could be studied for its ability to modulate metabolic pathways and provide a new approach to diabetes management.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . The compound could be examined for its effects on plant physiology, potentially leading to applications in agriculture and horticulture.
Antitubercular Applications
Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects , there is a possibility that “N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide” could be effective against Mycobacterium tuberculosis. Research could focus on synthesizing derivatives and evaluating their efficacy in treating tuberculosis.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11-6-7-12(17-16(20)14-4-3-9-21-14)10-13(11)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWMNNZACUUXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
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